Technical Documentation Center

(7-Chloroisoquinolin-3-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (7-Chloroisoquinolin-3-yl)methanol
  • CAS: 1079652-66-6

Core Science & Biosynthesis

Foundational

Mechanism of Action of Halogenated Isoquinoline Derivatives: A Technical Guide to Kinase Inhibition

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized to mimic the purine ring of adenosine triphosphate (ATP). When strategically halogenated (fluorine, chlori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized to mimic the purine ring of adenosine triphosphate (ATP). When strategically halogenated (fluorine, chlorine, bromine, or iodine), these derivatives exhibit profoundly altered physicochemical properties. Halogenation modulates lipophilic efficiency (LipE), enhances metabolic stability, and enables highly directional halogen bonding within the hydrophobic hinge regions of target kinases.

This technical guide explores the mechanistic causality behind the efficacy of halogenated isoquinoline derivatives, focusing on their role as potent kinase inhibitors. We will dissect the structure-activity relationships (SAR) across different kinase targets—specifically ROCK, PKCζ, and Haspin kinase—and provide self-validating experimental workflows for their preclinical evaluation.

The ATP-Binding Pocket: The Mechanistic Role of Halogenation

To understand the mechanism of action (MoA) of these compounds, one must analyze the thermodynamics of the kinase ATP-binding site. The unadorned isoquinoline core anchors the molecule to the kinase hinge region via hydrogen bonds (typically involving the isoquinoline nitrogen). However, it is the addition of halogens that drives target selectivity and potency:

  • Electronic Modulation: The high electronegativity of halogens, particularly fluorine, withdraws electron density from the isoquinoline ring. This lowers the pKa of the isoquinoline nitrogen, optimizing its hydrogen-bond donor/acceptor profile to match the specific microenvironment of the target kinase's hinge region.

  • Halogen Bonding: Heavier halogens (Br, I) can form halogen bonds—highly directional, non-covalent interactions between the electrophilic region of the halogen (the σ-hole) and nucleophilic backbone carbonyls in the kinase active site.

  • Steric Shielding & Metabolic Stability: Halogens block metabolically labile C-H bonds. For example, fluorination prevents rapid cytochrome P450-mediated oxidation, significantly extending the compound's in vivo half-life.

Target Deep-Dive: ROCK Inhibition and Cytoskeletal Dynamics

The most clinically validated application of halogenated isoquinolines is the inhibition of Rho-associated protein kinase (ROCK). Ripasudil (4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline) is a paradigm of this class, utilized primarily for the treatment of glaucoma and ocular hypertension [1].

Causality of Action: ROCK normally phosphorylates Myosin Light Chain Phosphatase (MLCP), rendering it inactive. This inactivation prevents the dephosphorylation of Myosin Light Chain (MLC), leading to sustained actin-myosin contraction. By acting as an ATP-competitive inhibitor, the 4-fluoro-isoquinoline derivative halts this cascade. The resulting reactivation of MLCP reduces MLC phosphorylation, causing relaxation of the trabecular meshwork cells and increasing aqueous humor outflow.

ROCK_Pathway Inhibitor Halogenated Isoquinoline (e.g., Ripasudil) ROCK ROCK1 / ROCK2 (Active) Inhibitor->ROCK ATP-competitive inhibition Relaxation Cellular Relaxation (Increased Aqueous Outflow) Inhibitor->Relaxation Net Effect MLCP MLCP (Inactivated by Phosphorylation) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) (Phosphorylated) MLCP->MLC Fails to dephosphorylate Actin Actin Cytoskeleton Contraction (Trabecular Meshwork Stiffness) MLC->Actin Promotes

Fig 1: ROCK inhibition by halogenated isoquinolines and downstream cellular relaxation effects.

Shifting Selectivity: PKCζ and Haspin Kinase

The position and type of halogenation dictate the kinase selectivity profile. Minor structural tweaks can completely redirect the molecule's MoA.

Fragment-Merging for PKCζ Selectivity

In the pursuit of Protein Kinase C ζ (PKCζ) inhibitors, researchers utilized a fragment-merging strategy to identify highly potent 4,6- and 5,7-disubstituted isoquinolines [2].

  • The Causality: Instead of screening massive, high-molecular-weight libraries, screening high concentrations of monosubstituted isoquinoline fragments allows for the identification of weak but highly efficient binding vectors. Merging these fragments (e.g., creating a 5,7-disubstituted core) exponentially increases binding affinity (reaching IC50 values of 0.5 nM) without disproportionately increasing molecular bulk, thereby preserving oral bioavailability.

Steric Boundaries in Haspin Kinase

Conversely, in the development of Haspin kinase inhibitors (an atypical kinase involved in mitosis), the introduction of a bulky bromine atom at the 8-position of pyrazolo[3,4-g]isoquinolines was found to be detrimental to inhibition [3].

  • The Causality: The Haspin ATP-binding pocket possesses strict steric boundaries near the 8-position of the isoquinoline core. The large Van der Waals radius of bromine causes a steric clash with the gatekeeper residue, preventing the core from achieving the necessary coplanarity for hydrogen bonding.

Quantitative Data Summary

Table 1: Impact of Halogenation and Substitution on Kinase Inhibitory Potency

Compound ClassTarget KinaseKey SubstitutionIC50 (nM)Selectivity / Phenotypic EffectReference
5,7-Disubstituted Isoquinoline (Cmpd 37)PKCζ5,7-disubstitution0.5High oral bioavailability; RA model efficacy[2]
Pyrazolo[3,4-g]isoquinoline (Cmpd 1b)HaspinNitro series57SI = 1.2 over CLK1[3]
Pyrazolo[3,4-g]isoquinoline (Cmpd 4)Haspin8-Bromo>1000Detrimental steric clash in ATP pocket[3]
Ripasudil (Fasudil analog)ROCK1/24-Fluoro~20-50Reduces intraocular pressure (Glaucoma)[1]

Experimental Workflows for Validation

To accurately evaluate the MoA of novel halogenated isoquinolines, researchers must employ highly specific, artifact-free biochemical assays.

Protocol: Self-Validating TR-FRET Kinase Activity Assay

Halogenated aromatic compounds often exhibit intrinsic fluorescence that confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence from the isoquinoline core to decay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of Brij-35 (a non-ionic surfactant) prevents the highly lipophilic halogenated compounds from non-specifically binding to the microplate walls, which would artificially lower the effective compound concentration.

  • Compound Serial Dilution: Dilute isoquinoline compounds in 100% DMSO, then transfer to the aqueous buffer ensuring the final DMSO concentration is ≤1%.

    • Causality: Halogenated isoquinolines have notoriously low aqueous solubility. Exceeding 1% DMSO can denature the kinase, while too little DMSO causes compound precipitation, leading to false negatives.

  • Enzyme-Inhibitor Pre-incubation: Incubate the target kinase with the inhibitor for 30 minutes at room temperature.

    • Causality: This allows the system to reach thermodynamic equilibrium, which is mathematically required to accurately calculate ATP-competitive inhibition kinetics (Ki).

  • Reaction Initiation: Add ATP (strictly at the predetermined Km​ value for the specific kinase) and a biotinylated peptide substrate.

    • Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors without being overly sensitized, allowing for direct comparison of IC50 values across different kinase panels.

  • Detection & Self-Validation: Add EDTA to chelate Mg2+ and halt the reaction. Add Eu-labeled anti-phospho antibody and Streptavidin-APC.

    • System Validation Check: Every plate must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control, and a DMSO-only negative control. Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's dynamic range, proving the observed inhibition is strictly compound-driven.

Workflow Lib Isoquinoline Library Synthesis TRFRET TR-FRET Kinase Assay Lib->TRFRET Primary Screen Selectivity Selectivity Profiling TRFRET->Selectivity IC50 < 100nM Cell Cell-Based Phenotypic Assay Selectivity->Cell High SI Lead Lead Compound Validation Cell->Lead Efficacy

Fig 2: Self-validating high-throughput screening workflow for isoquinoline kinase inhibitors.

References

  • Atobe, M., et al. "Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy." Journal of Medicinal Chemistry, American Chemical Society, 2020. URL:[Link]

  • Defois, M., et al. "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules, MDPI, 2022. URL:[Link]

  • European Patent Office. "EP3199162B1: Pharmaceutical Product." (Ripasudil). Google Patents, 2017.

Sources

Exploratory

(7-Chloroisoquinolin-3-yl)methanol: A Technical Guide for Chemical Synthesis and Drug Discovery

Abstract This technical guide provides a comprehensive overview of (7-Chloroisoquinolin-3-yl)methanol, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The guide details i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of (7-Chloroisoquinolin-3-yl)methanol, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The guide details its chemical identity, including its confirmed CAS number, and provides a thorough analysis of its material safety, handling, and storage, drawing upon data from structurally related compounds. Furthermore, a representative synthetic protocol is outlined, offering insights into the practical aspects of its preparation. The document explores the pivotal role of the 7-chloro-substituted isoquinoline scaffold in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing essential information to facilitate further research and application of this versatile molecule.

Chemical Identity and Properties

(7-Chloroisoquinolin-3-yl)methanol is a substituted isoquinoline derivative. The presence of a chlorine atom at the 7-position and a hydroxymethyl group at the 3-position makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

CAS Number: 1079652-66-6[1]

Molecular Formula: C₁₀H₈ClNO

Molecular Weight: 193.63 g/mol

PropertyValue (for related compounds)Source
Molecular Weight163.60 g/mol (for 7-Chloroisoquinoline)[2]
XLogP32.9 (for 7-Chloroisoquinoline)[2]
Melting Point45-48 °C (for 7-chloro-8-methylquinoline)[2]
Boiling Point278 °C at 760 mmHg (for 7-chloro-8-methylquinoline)[2]

Material Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (7-Chloroisoquinolin-3-yl)methanol is not publicly available. Therefore, the following safety precautions are based on data for structurally similar compounds, including chlorinated aromatic heterocycles and alcohols. It is imperative to handle this compound with the utmost care in a well-ventilated laboratory setting, adhering to all standard safety protocols.

Hazard Identification

Based on analogous compounds, (7-Chloroisoquinolin-3-yl)methanol should be considered hazardous. Potential hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin Corrosion/Irritation: May cause skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Precautionary Measures and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6][7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4][8]

    • Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[9]

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Dissolving the compound in a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method.[10]

Synthesis and Chemical Reactivity

The synthesis of (7-Chloroisoquinolin-3-yl)methanol is not extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of substituted quinolines and isoquinolines. A common approach involves the construction of the isoquinoline core followed by functional group manipulation.

Representative Synthetic Protocol: A Conceptual Pathway

The following protocol is a conceptual representation based on known chemical transformations for similar heterocyclic systems. It is intended for illustrative purposes and would require optimization and validation.

Synthesis_Workflow start Starting Materials: 3-Chlorobenzaldehyde and Aminoacetaldehyde diethyl acetal step1 Pomeranz-Fritsch Reaction: Cyclization to form 7-Chloroisoquinoline start->step1 Acid Catalyst (e.g., H2SO4) step2 Formylation: Introduction of a formyl group at the 3-position step1->step2 Vilsmeier-Haack Reagent (POCl3, DMF) step3 Reduction: Reduction of the formyl group to a hydroxymethyl group step2->step3 Reducing Agent (e.g., NaBH4, Methanol) product (7-Chloroisoquinolin-3-yl)methanol step3->product

Caption: Conceptual workflow for the synthesis of (7-Chloroisoquinolin-3-yl)methanol.

Step-by-Step Methodology:

  • Synthesis of 7-Chloroisoquinoline (Pomeranz-Fritsch Reaction):

    • React 3-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal in the presence of a strong acid catalyst, such as concentrated sulfuric acid.

    • The reaction involves the formation of a Schiff base, followed by cyclization and aromatization to yield the 7-chloroisoquinoline core. This method is a well-established route to isoquinolines.

  • Formylation at the 3-position (Vilsmeier-Haack Reaction):

    • Treat the synthesized 7-chloroisoquinoline with a Vilsmeier-Haack reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

    • This electrophilic substitution reaction introduces a formyl group (-CHO) regioselectively at the electron-rich 3-position of the isoquinoline ring, yielding 7-chloroisoquinoline-3-carbaldehyde.

  • Reduction of the Formyl Group:

    • Reduce the resulting aldehyde, 7-chloroisoquinoline-3-carbaldehyde, to the corresponding primary alcohol.

    • A mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol is suitable for this transformation, yielding the final product, (7-Chloroisoquinolin-3-yl)methanol.[11]

Causality in Experimental Choices:

  • The Pomeranz-Fritsch reaction is a classic and reliable method for constructing the isoquinoline skeleton from readily available starting materials.

  • The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The 3-position of the isoquinoline nucleus is susceptible to electrophilic attack.

  • Sodium borohydride is chosen as the reducing agent due to its selectivity for aldehydes and ketones in the presence of other reducible functional groups and its operational simplicity. Methanol serves as a protic solvent to facilitate the reduction.[11]

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[12] The presence of the chlorine atom at the 7-position is particularly significant, as halogenation is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[13]

Anticancer Potential

Derivatives of chloro-substituted quinolines and isoquinolines have demonstrated significant potential as anticancer agents.[12] Their mechanisms of action are diverse and can include:

  • Inhibition of Kinases: The quinoline core is a feature of several approved kinase inhibitors used in cancer therapy.[2]

  • Topoisomerase Inhibition: Some isoquinoline derivatives can stabilize the DNA-topoisomerase complex, leading to cell death.[12]

  • Induction of Apoptosis: Chloroquinoline derivatives have been shown to induce programmed cell death in cancer cells.

(7-Chloroisoquinolin-3-yl)methanol serves as a valuable starting material for the synthesis of novel compounds that can be screened for anticancer activity. The hydroxyl group provides a convenient handle for further derivatization to explore structure-activity relationships.

Drug_Discovery_Pathway scaffold (7-Chloroisoquinolin-3-yl)methanol Scaffold derivatization Chemical Derivatization (e.g., etherification, esterification, alkylation) scaffold->derivatization library Library of Novel Compounds derivatization->library screening Biological Screening (e.g., cytotoxicity assays, enzyme inhibition assays) library->screening hit Hit Compound Identification screening->hit lead Lead Optimization hit->lead candidate Preclinical Candidate lead->candidate

Caption: Drug discovery workflow utilizing the (7-Chloroisoquinolin-3-yl)methanol scaffold.

Antimicrobial and Antiprotozoal Activity

The 7-chloroquinoline scaffold is famously present in the antimalarial drug chloroquine. This highlights the potential of this structural motif in the development of agents against infectious diseases. Derivatives of 7-chloro-substituted isoquinolines are being investigated for their activity against a range of pathogens, including bacteria, fungi, and protozoa.[14] The mechanism of action for some derivatives may involve the inhibition of bacterial growth or the disruption of essential cellular processes.[14]

Conclusion

References

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • Organic Syntheses. 2-Ethyl-3-Quinolinecarboxylic Acid. Org. Synth. 2009, 86, 237. Available at: [Link]

  • Merck Millipore. SAFETY DATA SHEET. Available at: [Link]

  • IntechOpen. Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available at: [Link]

  • ResearchGate. Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids. Available at: [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

  • NextSDS. (quinolin-3-yl)methanol — Chemical Substance Information. Available at: [Link]

  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • MB Chemsupplies. How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. Available at: [Link]

  • Fleury Risk Management. Chlorine Handling and Safety. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available at: [Link]

  • Special Gas Instruments. Chlorine gas handling tips. Available at: [Link]

  • Chlorine Tech Services. CHLORINE HANDLING inFormation PACK. Available at: [Link]

  • New Jersey Department of Health. Chlorine - Hazardous Substance Fact Sheet. Available at: [Link]

Sources

Foundational

Preliminary Toxicity Profile of (7-Chloroisoquinolin-3-yl)methanol in Cell Lines: A Predictive Methodological Framework

Executive Summary (7-Chloroisoquinolin-3-yl)methanol (CAS 1079652-66-6) is an emerging halogenated isoquinoline intermediate utilized in the synthesis of complex pharmacophores[1]. While the isoquinoline scaffold is priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(7-Chloroisoquinolin-3-yl)methanol (CAS 1079652-66-6) is an emerging halogenated isoquinoline intermediate utilized in the synthesis of complex pharmacophores[1]. While the isoquinoline scaffold is privileged in medicinal chemistry—frequently appearing in anti-tumor, antimicrobial, and anti-inflammatory agents—the introduction of a chlorine atom at the C-7 position and a hydroxymethyl group at the C-3 position alters its lipophilicity, electron density, and potential for off-target interactions.

Because primary literature on the specific in vitro toxicity of this exact molecule remains uncharacterized, this whitepaper establishes a rigorous, predictive toxicological framework. Designed for drug development professionals, this guide details the self-validating protocols and mechanistic rationale required to profile the cytotoxicity, apoptotic induction, and metabolic liability of (7-Chloroisoquinolin-3-yl)methanol.

Mechanistic Rationale & Assay Selection

Halogenated isoquinolines frequently exhibit cytotoxicity through mitochondrial disruption, DNA intercalation, or the generation of reactive oxygen species (ROS)[2]. To accurately profile (7-Chloroisoquinolin-3-yl)methanol, a multi-tiered approach is required.

We avoid relying on a single viability metric. Instead, we deploy a triad of assays to establish a comprehensive profile:

  • Metabolic Viability (MTT Assay): Establishes baseline IC 50​ values across diverse cell lines.

  • Apoptotic Pathway Elucidation (Annexin V/PI): Differentiates between programmed cell death and acute necrotic toxicity.

  • Hepatotoxicity (3D HepaRG Spheroids): Evaluates metabolic liability and cytochrome P450 (CYP)-mediated bioactivation.

ToxicityWorkflow Compound (7-Chloroisoquinolin-3-yl)methanol Exposure CellUptake Cellular Uptake & Metabolic Activation Compound->CellUptake MitoStress Mitochondrial Stress (Succinate Dehydrogenase Inhibition) CellUptake->MitoStress ROS ROS Generation & Oxidative Stress CellUptake->ROS Apoptosis Early Apoptosis (PS Externalization) MitoStress->Apoptosis AssayMTT MTT Assay (Viability Quantification) MitoStress->AssayMTT ROS->Apoptosis Necrosis Late Apoptosis / Necrosis (Membrane Permeabilization) Apoptosis->Necrosis AssayFlow Annexin V / PI Flow Cytometry Apoptosis->AssayFlow Necrosis->AssayFlow

Mechanistic workflow of compound toxicity and corresponding assay mapping.

Phase I: Cytotoxicity & Proliferation Kinetics (MTT Assay)

Causality and Principle

The MTT assay, originally described by Mosmann (1983), measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals[3]. This reduction is catalyzed by mitochondrial succinate dehydrogenase. Because (7-Chloroisoquinolin-3-yl)methanol is predicted to induce mitochondrial stress, quantifying formazan production directly correlates with the number of metabolically viable cells.

Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating vehicle and positive controls to ensure assay integrity.

  • Cell Seeding: Seed target cell lines (e.g., HepG2, MCF-7, HCT-116, and normal MRC-5 fibroblasts) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve (7-Chloroisoquinolin-3-yl)methanol in DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Treatment: Aspirate media and apply 100 µL of compound dilutions, vehicle control (0.5% DMSO), and positive control (1 µM Doxorubicin). Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 100 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise) using a microplate reader.

Projected Data Presentation

Based on the structural homology to other cytotoxic isoquinoline-1,3-diones and halogenated derivatives[2], the predicted IC 50​ profile is summarized below:

Cell LineTissue OriginPredicted IC 50​ (µM)Sensitivity Rationale
HepG2 Hepatocellular Carcinoma12.5 ± 1.8High metabolic activity; potential for CYP-mediated toxification.
MCF-7 Breast Adenocarcinoma18.2 ± 2.1Moderate sensitivity to isoquinoline intercalation.
HCT-116 Colorectal Carcinoma8.4 ± 1.2High sensitivity to ROS-inducing agents.
MRC-5 Normal Lung Fibroblast> 50.0Baseline therapeutic window indicator.

Phase II: Apoptotic vs. Necrotic Pathway Elucidation

Causality and Principle

A reduction in metabolic viability does not explain how the cells are dying. To determine if (7-Chloroisoquinolin-3-yl)methanol induces programmed cell death (apoptosis) or acute membrane rupture (necrosis), we utilize Annexin V-FITC and Propidium Iodide (PI) dual staining[4]. Healthy cells confine phosphatidylserine (PS) to the inner plasma membrane leaflet. During early apoptosis, PS translocates to the outer leaflet where Annexin V binds to it. PI, a membrane-impermeable dye, only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology
  • Harvesting: Following a 24-hour treatment with the compound at its established IC 50​ concentration, collect both the culture media (containing floating, detached necrotic cells) and the adherent cells via trypsinization. Critical: Do not discard the supernatant, as late apoptotic cells detach.

  • Washing: Centrifuge the pooled cells at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex and incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.

  • Self-Validation Controls: Run unstained cells (autofluorescence control), cells stained with Annexin V only, and cells stained with PI only to set proper compensation matrices.

Projected Population Distribution
Treatment GroupViable (Ann-/PI-)Early Apoptotic (Ann+/PI-)Late Apoptotic (Ann+/PI+)Necrotic (Ann-/PI+)
Vehicle Control 92.5%3.1%2.4%2.0%
Compound (IC 50​ ) 48.2%31.5% 15.3%5.0%
Doxorubicin (1 µM) 35.0%12.0%48.5%4.5%

(Data suggests the compound primarily triggers early apoptosis rather than acute necrosis).

Phase III: Hepatotoxicity & Metabolic Liability (3D HepaRG Spheroids)

Causality and Principle

Standard 2D HepG2 cultures often fail to predict human drug-induced liver injury (DILI) due to their poor expression of drug-metabolizing enzymes. To accurately assess the metabolic liability of (7-Chloroisoquinolin-3-yl)methanol, 3D HepaRG spheroids must be utilized. Differentiated HepaRG cells express physiologically relevant levels of Phase I (CYP1A2, CYP2B6, CYP3A4) and Phase II enzymes, making them the gold standard for identifying metabolically activated toxicants[5].

Step-by-Step Methodology
  • Spheroid Formation: Seed differentiated HepaRG cells into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge at 200 × g for 3 minutes to promote aggregation. Incubate for 7 days to allow compact 3D spheroid formation.

  • Repeated Exposure: Treat the spheroids with sub-lethal concentrations of the compound (e.g., 1 µM, 5 µM, 10 µM) every 48 hours for a total of 14 days. This mimics chronic exposure.

  • ATP Content Viability: At day 14, add an ATP-based luminescent reagent (e.g., CellTiter-Glo 3D) directly to the wells. The reagent penetrates the 3D structure, lysing the cells and generating a luminescent signal proportional to the ATP present.

  • CYP Inhibition/Induction (Optional but Recommended): Collect the culture media prior to lysis to measure the accumulation of specific CYP substrates, determining if the compound acts as a CYP inhibitor or inducer.

Conclusion

Evaluating the toxicity of synthetic intermediates like (7-Chloroisoquinolin-3-yl)methanol requires moving beyond simple 2D viability screens. By combining mitochondrial-dependent MTT assays, flow cytometric apoptotic profiling, and advanced 3D HepaRG hepatotoxicity models, drug development professionals can accurately define the therapeutic window and metabolic liabilities of novel isoquinoline scaffolds before advancing them into in vivo pharmacokinetic studies.

References

  • MTT Assays | Springer Nature Experiments. Springer Nature. Available at:[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central (NIH). Available at:[Link]

  • Three-Dimensional (3D) HepaRG Spheroid Model With Physiologically Relevant Xenobiotic Metabolism Competence and Hepatocyte Functionality for Liver Toxicity Screening. PubMed (NIH). Available at:[Link]

  • Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones. PubMed (NIH). Available at:[Link]

Sources

Exploratory

Structural Characterization of (7-Chloroisoquinolin-3-yl)methanol: A Comprehensive Analytical Guide

Executive Summary (7-Chloroisoquinolin-3-yl)methanol (CAS: 1079652-66-6) is a highly valued heterocyclic building block in modern medicinal chemistry . Featuring a rigid isoquinoline core, a regioselective chlorine subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(7-Chloroisoquinolin-3-yl)methanol (CAS: 1079652-66-6) is a highly valued heterocyclic building block in modern medicinal chemistry . Featuring a rigid isoquinoline core, a regioselective chlorine substitution at C7, and a reactive hydroxymethyl group at C3, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it is a key precursor in the development of amidoisoquinoline-derived LRRK2 inhibitors targeting Parkinson's disease , as well as pyrrolopyrimidin-7-one derivatives for pain management [[1]]().

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reporting. Here, we explore the causality behind the analytical techniques and establish self-validating protocols to ensure absolute structural confidence during drug development workflows.

Core Structural Directives & Causality

High-Resolution Mass Spectrometry (HRMS) & Isotopic Self-Validation

When characterizing halogenated heterocycles, HRMS coupled with Electrospray Ionization (ESI) provides a self-validating dataset. The basic nitrogen of the isoquinoline ring ( pKa​≈5.4 ) readily accepts a proton in acidic mobile phases, yielding a robust [M+H]+ signal .

The Causality of Validation: The presence of the C7 chlorine atom acts as an internal isotopic anchor. The natural abundance of 35Cl and 37Cl dictates a strict ~3:1 intensity ratio for the [M+H]+ ( m/z 194.037) and [M+H+2]+ ( m/z 196.034) peaks. Any deviation from this ratio immediately flags potential isobaric interference or sample contamination, making the MS protocol inherently self-validating. During Collision-Induced Dissociation (CID), the molecule undergoes predictable, thermodynamically driven fragmentation, primarily via the neutral loss of water (-18 Da) from the hydroxymethyl group .

Nuclear Magnetic Resonance (NMR) Elucidation

A common pitfall in the NMR characterization of primary alcohols is the use of CDCl3​ , where rapid proton exchange broadens the hydroxyl signal into the baseline .

The Causality of Solvent Selection: To establish a self-validating NMR protocol, the use of DMSO−d6​ is mandatory. DMSO strongly hydrogen-bonds with the -OH group, significantly slowing the exchange rate. This shifts the hydroxyl proton downfield and resolves its scalar coupling ( 3J ) to the adjacent methylene protons, typically appearing as a distinct triplet. This provides an internal confirmation of the primary alcohol without requiring orthogonal chemical derivatization. Furthermore, the highly deshielded proton at the C1 position—due to the anisotropic effect of the adjacent nitrogen—serves as a definitive marker for the isoquinoline core .

Self-Validating Experimental Protocols

Protocol A: 1H and 13C NMR Acquisition
  • Sample Preparation: Weigh exactly 10.0 mg of (7-Chloroisoquinolin-3-yl)methanol. Dissolve completely in 0.6 mL of anhydrous DMSO−d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Load the sample into a 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO. Shim the Z-axis gradients until the TMS signal full-width at half-maximum (FWHM) is < 0.8 Hz.

  • Acquisition (1H): Run a standard 1D proton sequence (zg30) with 16 scans, a 2-second relaxation delay ( D1​ ), and an acquisition time of 3 seconds.

  • Acquisition (13C): Run a proton-decoupled 13C sequence (zgpg30) with 1024 scans and a 2-second relaxation delay to ensure adequate signal-to-noise for the quaternary carbons (C3, C7, C4a, C8a).

Protocol B: LC-HRMS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a rapid gradient from 5% to 95% organic over 3 minutes at 0.4 mL/min.

  • Ionization & Acquisition: Operate the Q-TOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • CID Fragmentation: Isolate the m/z 194.03 precursor ion in the quadrupole. Apply a collision energy ramp of 20–40 eV using Argon as the collision gas to generate the MS/MS spectrum.

Quantitative Data Summaries

Table 1: Physicochemical & Exact Mass Properties
PropertyValue
Molecular Formula C10​H8​ClNO
Molecular Weight 193.63 g/mol
Monoisotopic Mass 193.0294 Da
Exact Mass [M+H]+ 194.0372 m/z
SMILES OCC1=CC2=C(C=N1)C=C(Cl)C=C2
Table 2: Predicted 1 H NMR Chemical Shift Assignments ( DMSO−d6​ )
PositionShift ( δ , ppm)MultiplicityIntegrationStructural Assignment
C1-H 9.15Singlet (s)1HHighly deshielded by adjacent N
C8-H 8.10Doublet (d)1HAromatic core
C5-H 7.90Doublet (d)1HAromatic core
C6-H 7.75Doublet of doublets (dd)1HAromatic core, ortho to Cl
C4-H 7.60Singlet (s)1HAromatic core
-OH 5.40Triplet (t)1HHydroxyl proton (coupled to CH2​ )
- CH2​ - 4.65Doublet (d)2HMethylene protons
Table 3: HRMS Fragmentation Data (ESI+)
Ion m/z Relative AbundanceMechanistic Assignment
[M+H]+(35Cl) 194.037100%Protonated molecular ion
[M+H]+(37Cl) 196.034~33%+2 Isotope validating Cl presence
[M+H−H2​O]+ 176.026HighLoss of water from hydroxymethyl
[M+H−CH2​OH]+ 163.018MediumCleavage of hydroxymethyl group
[M+H−H2​O−HCl]+ 140.050LowSecondary loss of HCl

Visualizations

Workflow Start Sample Prep: (7-Chloroisoquinolin-3-yl)methanol NMR NMR Spectroscopy (1H, 13C, COSY) Start->NMR MS HRMS (ESI-TOF) Isotope & Fragmentation Start->MS IR FT-IR (ATR) Functional Groups Start->IR Data Data Integration & Structural Elucidation NMR->Data MS->Data IR->Data

Analytical workflow for the structural characterization of (7-Chloroisoquinolin-3-yl)methanol.

Fragmentation M [M+H]+ m/z 194.037 F1 [M+H - H2O]+ m/z 176.026 M->F1 -H2O F2 [M+H - CH2OH]+ m/z 163.018 M->F2 -CH2OH F3 [M+H - H2O - HCl]+ m/z 140.050 F1->F3 -HCl

Proposed ESI-MS/MS collision-induced dissociation pathway for the [M+H]+ precursor ion.

References

  • ACS Journal of Medicinal Chemistry. "Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease."[Link][2]

  • Scientific Reports. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry."[Link][3]

  • World Intellectual Property Organization. "Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals."[1]

Sources

Foundational

In Vitro Stability Profiling of (7-Chloroisoquinolin-3-yl)methanol: A Mechanistic Guide for Preclinical Drug Development

Executive Summary (7-Chloroisoquinolin-3-yl)methanol is a critical structural motif and synthetic intermediate frequently utilized in the development of neurotherapeutic agents, notably in the design of LRRK2 inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(7-Chloroisoquinolin-3-yl)methanol is a critical structural motif and synthetic intermediate frequently utilized in the development of neurotherapeutic agents, notably in the design of LRRK2 inhibitors for Parkinson's disease and P2X3 receptor antagonists for pain management (1)[1]. As a nitrogen-containing heterocycle with a primary alcohol appendage, its physicochemical properties present unique metabolic liabilities. Understanding its in vitro stability is paramount for predicting in vivo clearance, guiding structural optimization, and establishing robust structure-activity relationships (SAR).

This whitepaper outlines the causality behind specific experimental choices and provides self-validating protocols to accurately assess the metabolic stability of this compound.

Section 1: Structural Liabilities and Metabolic Causality

The isoquinoline core is highly susceptible to Cytochrome P450 (CYP)-mediated N-oxidation. Concurrently, the primary alcohol at the 3-position serves as a prime candidate for oxidation to the corresponding aldehyde, and subsequently to 7-chloroisoquinoline-3-carboxylic acid via alcohol/aldehyde dehydrogenases (ADH/ALDH). Furthermore, the hydroxyl group can undergo direct Phase II glucuronidation.

Crucial Methodological Insight: The Methanol Artifact

A common and critical pitfall in in vitro screening is the use of methanol as a co-solvent for substrate delivery. CYP enzymes (particularly in human liver microsomes) can oxidize methanol to formaldehyde. This reactive species readily undergoes condensation reactions with amines or alcohols, forming [M+12] heterocycle artifacts. This non-pharmacological degradation artificially inflates the apparent intrinsic clearance ( CLint​ ) of the drug (2)[2].

Causality-Driven Rule: For (7-Chloroisoquinolin-3-yl)methanol, substrate delivery must strictly utilize acetonitrile or DMSO, with final assay concentrations not exceeding 1% and 0.2%, respectively, to prevent both artifact formation and CYP inhibition (3)[3].

Section 2: Self-Validating Experimental Protocols

To ensure uncompromising data integrity, the in vitro stability assay must function as a self-validating system. This is achieved by incorporating specific control arms:

  • Minus-NADPH Control: Differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

  • Heat-Inactivated Microsomes: Controls for non-specific protein binding and matrix-induced signal suppression during LC-MS/MS analysis.

  • Reference Standards: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds are run in parallel to validate the metabolic competence of the microsomal batch.

Step-by-Step Methodology: Liver Microsomal Stability Assay
  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Substrate Spiking: Dissolve (7-Chloroisoquinolin-3-yl)methanol in DMSO to a 10 mM stock. Dilute in the phosphate buffer to achieve a final incubation concentration of 1 µM. Ensure the final DMSO concentration is ≤0.1%.

  • Protein Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Causality: Keeping protein concentration low minimizes non-specific binding, which can otherwise mask the true unbound intrinsic clearance ( CLint,u​ ).

  • Pre-Incubation: Equilibrate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Pantoprazole or a deuterated analog) to precipitate proteins and instantly halt enzymatic activity (4)[4].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for UPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Section 3: Visualizing the Analytical Workflow

Workflow A Compound Prep (7-Chloroisoquinolin-3-yl)methanol B Solvent Selection Use MeCN/DMSO (Avoid MeOH) A->B C Microsomal Incubation HLM + NADPH (0.5 mg/mL) B->C D Reaction Quenching Ice-cold MeCN + IS C->D E UPLC-MS/MS Analysis MRM Mode Detection D->E F Data Processing t1/2 & CLint Calculation E->F

Step-by-step self-validating workflow for in vitro microsomal stability assessment.

Section 4: Data Presentation and Quantitative Metrics

The depletion of the parent compound is monitored via UPLC-MS/MS. The natural log of the remaining percentage is plotted against time to determine the elimination rate constant ( k ). The half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the following formulas:

  • t1/2​=k0.693​

  • CLint​=Nk×V​ (Where V is incubation volume in µL and N is mg of microsomal protein).

Table 1: Representative In Vitro Stability Metrics for (7-Chloroisoquinolin-3-yl)methanol

Test SystemCofactor Added t1/2​ (min) CLint​ (µL/min/mg)Remaining at 60 min (%)Primary Metabolite Observed
HLM NADPH28.548.623.2Isoquinoline N-oxide
RLM NADPH18.276.110.1Isoquinoline N-oxide
HLM None (Control)>120<5.098.5None (Stable)
Hepatocytes None35.039.6 *30.4Glucuronide conjugate

*Note: Hepatocyte clearance is expressed in µL/min/ 106 cells. Data represents synthesized pharmacological profiles based on standard isoquinoline derivative behaviors.

Section 5: Mechanistic Pathways of Degradation

Understanding the specific biotransformation routes allows medicinal chemists to employ targeted strategies—such as deuterium incorporation at the benzylic position or steric shielding of the nitrogen—to enhance metabolic stability.

Pathway Parent Parent Compound (7-Chloroisoquinolin-3-yl)methanol Ox1 Phase I: N-Oxidation Isoquinoline N-oxide Parent->Ox1 CYP3A4 / CYP2D6 Ox2 Phase I: Alcohol Oxidation 7-Chloroisoquinoline-3-carboxylic acid Parent->Ox2 ADH / ALDH Conj Phase II: Conjugation O-Glucuronide Parent->Conj UGT Enzymes

Putative Phase I and Phase II metabolic pathways of (7-Chloroisoquinolin-3-yl)methanol.

References

  • Title: Discovery of MK-1468: A Potent, Kinome-Selective, Brain-Penetrant Amidoisoquinoline LRRK2 Inhibitor for the Potential Treatment of Parkinson's Disease Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Methanol solvent may cause increased apparent metabolic instability in in vitro assays Source: PubMed - NIH URL: 2

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: ResearchGate URL: 3

  • Title: Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study Source: MDPI URL: 4

Sources

Protocols & Analytical Methods

Method

Synthesis Pathways for Functionalizing (7-Chloroisoquinolin-3-yl)methanol: A Comprehensive Guide

Structural Diagnostics & Orthogonal Reactivity (7-Chloroisoquinolin-3-yl)methanol (CAS: 1079652-66-6) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. The s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Diagnostics & Orthogonal Reactivity

(7-Chloroisoquinolin-3-yl)methanol (CAS: 1079652-66-6) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug discovery[1]. The strategic value of this molecule lies in its three orthogonal sites for derivatization, allowing for the construction of complex, multi-substituted isoquinoline libraries without the need for excessive protecting group manipulations.

The molecule features:

  • C3-Hydroxymethyl Group: A heterobenzylic primary alcohol primed for mild oxidation or conversion into a leaving group for nucleophilic substitution.

  • C7-Chloro Group: An aryl chloride that, while traditionally inert, can undergo carbon-carbon and carbon-heteroatom bond formation via modern palladium-catalyzed cross-coupling[2].

  • Isoquinoline Nitrogen: A basic site capable of N-oxidation or alkylation to modulate the electronic properties of the entire scaffold.

Functionalization SM (7-Chloroisoquinolin-3-yl)methanol C3 C3-Hydroxymethyl (Oxidation / Substitution) SM->C3 Pathway A C7 C7-Chloro (Pd-Catalyzed Coupling) SM->C7 Pathway B N2 Isoquinoline Nitrogen (N-Oxidation) SM->N2 Pathway C

Diagram 1: Orthogonal functionalization sites of (7-Chloroisoquinolin-3-yl)methanol.

Pathway A: Heterobenzylic Activation at C3

Protocol A1: Chemoselective Oxidation to 7-Chloroisoquinoline-3-carbaldehyde

Causality & Design: The primary alcohol at C3 is activated by the adjacent aromatic system. Strong oxidants (e.g., KMnO₄ or Jones reagent) must be avoided to prevent over-oxidation to the carboxylic acid or unintended N-oxidation of the isoquinoline core. Manganese Dioxide (MnO₂) is selected for its strict chemoselectivity toward allylic and benzylic alcohols.

Self-Validating Methodology:

  • Preparation: Dissolve 1.0 mmol of (7-Chloroisoquinolin-3-yl)methanol in 10 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 10.0 mmol (10 equiv) of activated MnO₂. Note: The large stoichiometric excess is required due to the heterogeneous nature of the surface-mediated oxidation.

  • In-Process Control (IPC): Stir at 20–25 °C. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the polar alcohol spot completely disappears, replaced by a higher-Rf UV-active aldehyde spot (typically 4–6 hours).

  • Workup: Filter the black suspension through a pad of Celite to remove manganese residues. Wash the pad thoroughly with excess DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the pure aldehyde, ready for reductive amination or Wittig olefination.

Protocol A2: Halogenation and Sₙ2 Amination

Causality & Design: Direct nucleophilic displacement of a hydroxyl group is thermodynamically unfavorable. Treating the alcohol with Thionyl Chloride (SOCl₂) converts it into a highly reactive chloromethyl leaving group. SOCl₂ is chosen over PBr₃ because its byproducts (SO₂ and HCl) are gaseous, allowing for a self-purifying concentration step that avoids aqueous workups, which could prematurely hydrolyze the intermediate.

Self-Validating Methodology:

  • Activation: Dissolve 1.0 mmol of the starting material in 5 mL of anhydrous THF at 0 °C. Add 1.5 mmol of SOCl₂ dropwise.

  • Evaporation: After 2 hours of stirring, evaporate the solvent and excess SOCl₂ under high vacuum to yield 3-(chloromethyl)-7-chloroisoquinoline hydrochloride as a crude solid.

  • Substitution: Redissolve the intermediate in 5 mL of anhydrous DMF. Add 3.0 mmol of a secondary amine (e.g., morpholine) and 3.0 mmol of K₂CO₃. Heat to 60 °C for 4 hours.

  • Validation: Analyze via LC-MS. The protocol is validated when the mass of the intermediate ( Mint​ ) shifts to the target mass ( Mint​−35.5+Mamine​ ).

Pathway B: Overcoming C7-Aryl Chloride Inertness via Pd-Catalysis

Aryl chlorides possess high bond dissociation energies (~96 kcal/mol), making the oxidative addition of Pd(0) the rate-limiting step. To overcome this thermodynamic barrier, electron-rich, sterically demanding dialkylbiarylphosphine ligands (e.g., XPhos or BrettPhos) are required. The electron density facilitates oxidative addition, while the steric bulk accelerates reductive elimination[3].

Protocol B1: Suzuki-Miyaura Cross-Coupling

Causality & Design: For C-C bond formation, XPhos is paired with Pd₂(dba)₃. The use of a biphasic 1,4-dioxane/water solvent system is critical; the water hydrolyzes the arylboronic acid into a more reactive, electron-rich boronate species that readily undergoes transmetalation[4].

Self-Validating Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 1.0 mmol of (7-Chloroisoquinolin-3-yl)methanol, 1.2 mmol of arylboronic acid, 0.02 mmol (2 mol%) Pd₂(dba)₃, 0.04 mmol (4 mol%) XPhos, and 2.0 mmol K₃PO₄.

  • Solvent: Add 5 mL of degassed 1,4-dioxane/water (4:1 v/v). Purge the vessel with N₂ for 5 minutes.

  • Reaction: Heat at 100 °C for 12 hours.

  • Validation: The reaction is validated via LC-MS by the complete disappearance of the characteristic 3:1 isotopic ratio of the C7-chlorine (M / M+2) and the emergence of the biaryl product mass[2].

Protocol B2: Buchwald-Hartwig Amination

BuchwaldHartwig Start 7-Cl-Isoquinoline + Amine OxAdd Oxidative Addition (Pd(0) inserts into C7-Cl) Start->OxAdd AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->OxAdd Regenerated Pd(0) Product 7-Amino-Isoquinoline Product RedElim->Product

Diagram 2: Catalytic logic of the Buchwald-Hartwig amination at the C7 position.

Self-Validating Methodology:

  • Setup: Combine 1.0 mmol of the isoquinoline substrate, 1.2 mmol of primary/secondary amine, 0.05 mmol Pd(OAc)₂, 0.05 mmol BrettPhos, and 1.5 mmol sodium tert-butoxide (NaOtBu) in 5 mL anhydrous toluene.

  • Reaction: Heat at 110 °C under N₂ for 16 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Pathway C: Electronic Modulation via N-Oxidation

Protocol C1: N-Oxidation

Causality & Design: The nitrogen atom of the isoquinoline ring is electron-deficient compared to simple pyridines. Therefore, a strong peracid like meta-chloroperoxybenzoic acid (mCPBA) is required. Performing the reaction at 0 °C ensures that the C3-hydroxymethyl group is not competitively oxidized.

Self-Validating Methodology:

  • Reaction: Dissolve 1.0 mmol of the substrate in 10 mL DCM. Slowly add 1.2 mmol of mCPBA at 0 °C.

  • IPC: Monitor by TLC. The N-oxide product will appear as a highly polar, baseline-shifted spot compared to the starting material.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash with saturated NaHCO₃ to remove meta-chlorobenzoic acid. Extract the organic layer and concentrate.

Quantitative Yield & Condition Matrix

The following table summarizes the expected quantitative outcomes and critical parameters for each functionalization pathway, establishing a baseline for experimental reproducibility.

PathwayTarget FunctionalizationKey Reagents / CatalystsTemp (°C)Time (h)Expected Yield (%)IPC Primary Marker
A1 C3-AldehydeMnO₂ (10 eq), DCM20–254–685–92Higher Rf on TLC
A2 C3-Amination1. SOCl₂2. Amine, K₂CO₃0 → 606 (Total)75–85Mass shift (+Amine - OH)
B1 C7-Aryl (Suzuki)Pd₂(dba)₃, XPhos, Ar-B(OH)₂1001260–80Loss of Cl isotope ratio
B2 C7-Amine (Buchwald)Pd(OAc)₂, BrettPhos, Amine1101655–75Loss of Cl isotope ratio
C1 N-OxidemCPBA (1.2 eq), DCM02–490–95High polarity shift (TLC)

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols Source: The Journal of Organic Chemistry - ACS Publications URL:4

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews - ACS Publications URL:3

  • One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles Source: Organic Chemistry Frontiers (RSC Publishing) URL:2

  • 1079652-66-6 | (7-Chloroisoquinolin-3-yl)methanol | BLD Pharm Source: BLD Pharm Catalog URL:1

Sources

Application

Application Note: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with (7-Chloroisoquinolin-3-yl)methanol for the Synthesis of Novel Drug Scaffolds

Abstract The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide range of biological activities.[1][2][3][4] The strategic functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its wide range of biological activities.[1][2][3][4] The strategic functionalization of this motif is paramount in drug discovery programs. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[5][6] This guide provides an in-depth exploration of (7-Chloroisoquinolin-3-yl)methanol as a key building block, detailing its application in three seminal cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. By leveraging the reactivity of the C7-chloro substituent, researchers can rapidly generate diverse libraries of novel isoquinoline derivatives for screening and lead optimization. This document provides not only step-by-step protocols but also the underlying mechanistic rationale to empower scientists in their experimental design and troubleshooting.

Introduction: The Strategic Value of the Isoquinoline Core

Isoquinoline and its derivatives are integral to the landscape of pharmaceuticals, exhibiting a vast spectrum of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][7] The ability to precisely modify the isoquinoline skeleton allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. (7-Chloroisoquinolin-3-yl)methanol is a particularly valuable starting material. The chlorine atom at the C7 position serves as a reactive handle for palladium-catalyzed functionalization, while the hydroxymethyl group at C3 provides a secondary site for further chemical elaboration, such as esterification or etherification, to explore structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, earning the 2010 Nobel Prize in Chemistry for Heck, Negishi, and Suzuki.[8][9] These reactions proceed through a well-defined catalytic cycle, offering high functional group tolerance and predictable outcomes, making them indispensable tools in the synthesis of complex molecules.

The Engine of Innovation: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational protocol design and optimization. While specific details vary between reaction types, the core process involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The three principal steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Cl bond of the isoquinoline) to form a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of ligand.[10][11]

  • Transmetalation / Coordination & Insertion:

    • In Suzuki and Sonogashira couplings, the coupling partner (an organoboron or organocopper acetylide species, respectively) transfers its organic group to the palladium center, displacing the halide.[9][12]

    • In Heck couplings, an alkene coordinates to the Pd(II) center and then inserts into the palladium-carbon bond.[8][13][14]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[11][15]

The choice of ligands —typically electron-rich and sterically bulky phosphines or N-heterocyclic carbenes (NHCs)—is critical. They stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity, directly impacting reaction rates, substrate scope, and selectivity.[16][17][18][19] The base plays a vital role, often participating in the transmetalation step (Suzuki) or activating the coupling partner (Sonogashira, Buchwald-Hartwig).[20][21]

General_Workflow reagents Reagents (7-Cl-Iso-CH2OH, Coupling Partner, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Degassed Solvents) reagents->setup catalyst Catalyst Addition (Pd Precursor + Ligand) setup->catalyst reaction Thermal Reaction (Heating & Stirring) catalyst->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring In-Process Control workup Aqueous Workup & Extraction reaction->workup Reaction Complete monitoring->reaction purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

General experimental workflow for cross-coupling reactions.

Application Protocols

The following protocols are representative methodologies based on established procedures for chloro-heteroaromatic substrates. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures by coupling an organohalide with a boronic acid or ester.[11][20][21]

Rationale: For aryl chlorides, which are less reactive than bromides or iodides, a highly active catalyst system is required. The combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos or XPhos) generates a highly reactive monoligated Pd(0) species in situ, which is necessary to facilitate the challenging oxidative addition step.[18] A carbonate base is typically sufficient to promote the transmetalation of the boronic acid.[21]

Suzuki_Cycle center_node pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex Oxidative Addition (+ Ar-Cl) pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex->pd2_trans Transmetalation (+ Ar'B(OH)₂ / Base) pd2_trans->pd0 Reductive Elimination re_product Product (Ar-Ar')

Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol:

  • Reagent Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add (7-Chloroisoquinolin-3-yl)methanol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Loading: In a separate vial, pre-mix the palladium precatalyst and ligand if not using a pre-formed catalyst complex. Add the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-110 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Common, reliable Pd(II) and Pd(0) precatalysts.
Ligand SPhos, XPhos, RuPhos (2-10 mol%)Bulky, electron-rich ligands for activating aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene, THFAprotic solvents are standard; water often accelerates the reaction.
Temperature 80 - 120 °CHigher temperatures are often needed for less reactive aryl chlorides.
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating valuable arylalkyne and conjugated enyne structures.[12][22][23][24]

Rationale: The classic Sonogashira reaction employs a dual-catalyst system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[25] This intermediate undergoes rapid transmetalation with the Pd(II) complex. An amine, such as triethylamine or diisopropylamine, serves as both the base to deprotonate the alkyne and often as the solvent.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex Oxidative Addn. (+ Ar-Cl) pd2_alkyne Ar-Pd(II)L₂-C≡CR pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elim. product_label Product (Ar-C≡CR) cu_halide Cu(I)-Cl cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + H-C≡CR + Base cu_acetylide->cu_halide Transmetalation

Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol:

  • Reagent Preparation: To a flame-dried Schlenk tube, add (7-Chloroisoquinolin-3-yl)methanol (1.0 equiv.).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and copper(I) iodide (CuI, 0.10 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Triethylamine, Et₃N, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-12 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the product.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5 mol%)Standard, effective catalysts for Sonogashira reactions.
Copper Co-catalyst CuI (5-10 mol%)Forms the copper acetylide for efficient transmetalation.
Base Et₃N, i-Pr₂NH (2-3 equiv.)Acts as a base to deprotonate the alkyne and as a solvent/co-solvent.
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are preferred.
Temperature 25 - 80 °CMany reactions proceed at room temperature, but heating can accelerate slow couplings.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of aryl amines from aryl halides and a wide variety of amine coupling partners.[5][15][26][27]

Rationale: C-N bond formation requires a catalyst system capable of facilitating both the challenging oxidative addition to the aryl chloride and the subsequent C-N reductive elimination. This is achieved by using highly specialized, bulky, and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).[19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential to deprotonate the amine within the palladium coordination sphere, forming the palladium-amido complex that precedes reductive elimination.[15][26]

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L-Cl pd0->pd2_complex Oxidative Addition (+ Ar-Cl) pd2_amine [Ar-Pd(II)L(HNR¹R²)]⁺Cl⁻ pd2_complex->pd2_amine Amine Coordination (+ HNR¹R²) pd2_amido Ar-Pd(II)L(NR¹R²) pd2_amine->pd2_amido Deprotonation (+ Base) pd2_amido->pd0 Reductive Elimination product_label Product (Ar-NR¹R²)

Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol:

  • Glovebox Recommended: Due to the air- and moisture-sensitivity of the ligands, catalysts, and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox.

  • Reagent Preparation: To an oven-dried vial, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.) and sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Substrate Addition: Add (7-Chloroisoquinolin-3-yl)methanol (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene or tert-Butanol).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 2-24 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst RuPhos Pd G3, XPhos Pd G3 (1-5 mol%)Advanced generation precatalysts are air-stable and highly active.
Ligand RuPhos, BrettPhos, XPhosBulky dialkylbiaryl phosphines are the state-of-the-art.
Base NaOtBu, KOtBu, LHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic base is required for deprotonation.
Solvent Toluene, Dioxane, t-BuOHAnhydrous, aprotic solvents are essential.
Temperature 80 - 110 °CRequired to drive the reaction, especially with aryl chlorides.

Experimental Considerations & Troubleshooting

  • Inert Atmosphere: The active Pd(0) species is susceptible to oxidation. Rigorous exclusion of oxygen using Schlenk techniques or a glovebox is critical for reproducibility and high yields.

  • Solvent Purity: Solvents must be anhydrous and should be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Hydroxymethyl Group Compatibility: The -CH₂OH group is generally stable under these conditions. However, with very strong bases (like NaOtBu) and high temperatures, deprotonation of the alcohol is possible. If side-reactions or catalyst inhibition are suspected, protection of the alcohol as a silyl ether (e.g., TBS ether) prior to coupling may be beneficial.

  • Troubleshooting Poor Yields: If a reaction fails or proceeds slowly, consider:

    • Screening Ligands: The success of a cross-coupling reaction is often ligand-dependent.

    • Screening Bases: A different base (e.g., switching from K₂CO₃ to the more soluble Cs₂CO₃) can have a dramatic effect.

    • Temperature: Ensure the reaction is heated sufficiently, as oxidative addition to aryl chlorides is often slow.

    • Catalyst Deactivation: If the reaction stalls, catalyst deactivation may have occurred. Ensure all reagents and solvents are pure and free of oxygen.

Conclusion

(7-Chloroisoquinolin-3-yl)methanol stands out as a high-potential building block for medicinal chemistry and drug discovery. By applying the robust and versatile methodologies of palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently access a vast chemical space of novel isoquinoline derivatives. A thorough understanding of the underlying catalytic cycles and the critical roles of the ligand and base empowers scientists to rationally design, execute, and troubleshoot these powerful synthetic transformations, accelerating the path toward new therapeutic agents.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from byjus.com. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from en.wikipedia.org. [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from en.wikipedia.org. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from yonedalabs.com. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Queiroz, J. F., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from chem.libretexts.org. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from chem.libretexts.org. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from en.wikipedia.org. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org. [Link]

  • Sharma, G., & Kumar, A. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. Scientific Reports. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from name-reaction.com. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from organic-chemistry.org. [Link]

  • Filarowska, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from amerigoscientific.com. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from researchgate.net. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from chem.libretexts.org. [Link]

  • ResearchGate. (n.d.). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. Retrieved from researchgate.net. [Link]

  • Li, R., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Topics in Medicinal Chemistry. [Link]

  • Filarowska, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Chen, D. Y.-K., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Erickson, K. M., & Grolman, J. M. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Organometallics. [Link]

  • University of Strasbourg. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from unistra.fr. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • de Oliveira, R. B., et al. (2022). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. RSC Advances. [Link]

  • Egorov, M. P., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. [Link]

  • Li, B., et al. (2018). Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes. Chemical Communications. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. Retrieved from dspace.mit.edu. [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from en.wikipedia.org. [Link]

  • Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from asianjournalofchemistry.co.in. [Link]

  • Gorgani, L., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • ResearchGate. (n.d.). Practical Palladium Catalysts for C-N and C-O Bond Formation. Retrieved from researchgate.net. [Link]

  • Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from semanticscholar.org. [Link]

  • Connect Journals. (n.d.). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Retrieved from connectjournals.com. [Link]

  • Majek, M., & Von Wangelin, A. J. (2017). Heck Reaction—State of the Art. Catalysts. [Link]

  • ResearchGate. (n.d.). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Retrieved from researchgate.net. [Link]

  • Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Interaction. Molecules. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules. [Link]

  • O'Connor, M. J., et al. (2022). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. Organic Letters. [Link]

  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (7-Chloroisoquinolin-3-yl)methanol

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with basic heterocyclic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with basic heterocyclic compounds. Here, we dissect the root causes of peak tailing for (7-Chloroisoquinolin-3-yl)methanol and provide self-validating, field-proven troubleshooting protocols.

Problem Statement & Chemical Causality

(7-Chloroisoquinolin-3-yl)methanol is a basic compound characterized by a nitrogen-containing isoquinoline ring and a hydroxyl group. In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), basic compounds are notorious for exhibiting severe peak tailing[1].

The Mechanistic Cause: Peak tailing in this context is rarely a simple physical error; it is a chemical phenomenon driven by secondary retention mechanisms [2]. At a standard, unbuffered mobile phase pH (e.g., pH 5.0–7.0), the basic nitrogen of the isoquinoline ring becomes protonated and carries a positive charge. Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase deprotonate to form negatively charged siloxanes (Si-O⁻) at any pH above 3.0[3].

Instead of experiencing purely hydrophobic retention, the protonated isoquinoline undergoes an electrostatic ion-exchange interaction with these active silanol sites[2]. Because these active sites are heterogeneous and limited in number, analyte molecules desorb at varying rates, causing the trailing edge of the peak to stretch and resulting in an asymmetric "tail"[1].

Diagnostic Workflow

Before altering your method, use the following logical workflow to isolate whether the tailing is a system-wide physical defect or an analyte-specific chemical interaction.

HPLC_Troubleshooting Start Observe Peak Tailing (Tf > 1.5) CheckScope Does tailing affect ALL peaks or ONLY the isoquinoline? Start->CheckScope AllPeaks System/Physical Issue: Check dead volume, column void, or blocked frit. CheckScope->AllPeaks All Peaks OnlyIso Chemical Issue: Secondary Silanol Interactions (Ion Exchange) CheckScope->OnlyIso Only Isoquinoline AdjustPH Protocol 1: Adjust Mobile Phase pH (< 3.0 or > 8.0) OnlyIso->AdjustPH CheckTf1 Is Tf < 1.5? AdjustPH->CheckTf1 ChangeCol Protocol 2: Switch to End-capped or CSH Column CheckTf1->ChangeCol No Resolved Peak Shape Optimized (Tf ≈ 1.0) CheckTf1->Resolved Yes CheckTf2 Is Tf < 1.5? ChangeCol->CheckTf2 AddTEA Protocol 3: Add Competing Base (TEA) or Increase Buffer CheckTf2->AddTEA No CheckTf2->Resolved Yes AddTEA->Resolved

Diagnostic workflow for troubleshooting isoquinoline peak tailing.

Experimental Protocols & Methodologies

If the diagnostic workflow points to secondary silanol interactions, implement the following self-validating protocols sequentially. Each protocol is designed to eliminate the electrostatic attraction between the isoquinoline nitrogen and the silica surface.

Protocol 1: Mobile Phase pH Optimization (Silanol Suppression)

Objective: Protonate the stationary phase silanols to neutralize their negative charge, thereby shutting down the ion-exchange pathway[2].

  • Prepare Aqueous Buffer: Formulate a 20 mM Potassium Phosphate buffer.

  • Adjust pH: Titrate the buffer with concentrated phosphoric acid until the pH reaches 2.5. (At pH 2.5, virtually all surface silanols are fully protonated to neutral Si-OH).

  • Equilibrate: Flush the HPLC system and column with the new mobile phase for a minimum of 15 column volumes.

  • Validate: Inject the (7-Chloroisoquinolin-3-yl)methanol sample. Calculate the USP Tailing Factor (Tf).

    • Success Criterion: If Tf ≤ 1.5, the method is validated. If Tf > 1.5, proceed to Protocol 2.

Protocol 2: Stationary Phase Selection (Steric Shielding)

Objective: If low pH is insufficient or incompatible with your detector (e.g., Mass Spectrometry requires volatile buffers), utilize a column chemistry that physically blocks basic analytes from reaching residual silanols[4].

  • Select Column: Replace the standard C18 column with a high-purity, heavily end-capped "Type B" silica column, or a Charged Surface Hybrid (CSH) column specifically engineered for basic compounds[4].

  • Prepare MS-Compatible Phase: Mix Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile with 0.1% Formic Acid (Mobile Phase B).

  • Condition: Run a gradient from 5% B to 95% B over 10 minutes to condition the new stationary phase.

  • Validate: Perform a System Suitability Test (SST) injection of the sample. The end-capping provides steric hindrance, ensuring the isoquinoline only interacts via hydrophobic forces.

Protocol 3: Competing Base Additives (Silanol Masking)

Objective: Introduce a sacrificial basic compound into the mobile phase that outcompetes the isoquinoline analyte for the active silanol sites[5].

  • Formulate Additive: Add Triethylamine (TEA) to your aqueous mobile phase to achieve a final concentration of 10 mM[6].

  • pH Control: Because TEA is highly basic, adjust the final mobile phase pH back to your target range (e.g., pH 6.0) using glacial acetic acid.

  • Equilibrate & Run: Pump the mobile phase until the baseline stabilizes. The TEA will permanently occupy the active silanol sites[5].

  • Validate: Inject the sample.

    • Caution: This protocol is strictly for UV-Vis detection. TEA causes severe ion suppression in LC-MS and can accelerate the hydrolysis of the column's stationary phase over time[5].

Quantitative Data: Impact of Method Modifications

The following table summarizes the expected quantitative outcomes of applying the above protocols to (7-Chloroisoquinolin-3-yl)methanol analysis.

Condition / ModificationMobile Phase pHPrimary Retention MechanismExpected Tailing Factor (Tf)Resolution Outcome
Standard C18, Unbuffered 5.5 - 6.5Hydrophobic + Strong Ionic2.5 - 4.0Severe tailing, poor quantitation
Standard C18, Low pH Buffer 2.5Hydrophobic (Silanols Neutralized)1.2 - 1.5Acceptable symmetry
High-pH Stable C18, High pH Buffer 9.5Hydrophobic (Analyte Neutralized)1.0 - 1.2Excellent symmetry
End-capped/CSH Column, Mid pH 5.5Hydrophobic (Steric Shielding)1.1 - 1.4Good symmetry, MS compatible
Standard C18 + 10 mM TEA 6.0Hydrophobic (Silanols Masked)1.1 - 1.3Good symmetry, reduced column life

Frequently Asked Questions (FAQs)

Q: Why does my (7-Chloroisoquinolin-3-yl)methanol peak tail more severely at lower injection concentrations? A: This is a classic hallmark of active silanol interactions. The number of active, ionized silanol sites on a silica column is finite. At high sample concentrations, the bulk of the analyte overloads these limited sites and elutes normally, which mathematically masks the tail. At low concentrations, a much higher percentage of the injected molecules interact with the silanols, making the tailing highly pronounced and detrimental to your Limit of Quantitation (LOQ)[2].

Q: I adjusted the pH to 2.5, but the peak is still tailing. What should I check next? A: If extreme pH adjustment does not resolve the issue, the tailing is likely physical rather than chemical. Check if neutral peaks in your chromatogram are also tailing. If they are, you may have a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume caused by poorly seated PEEK tubing fittings[3].

Q: Can I use Triethylamine (TEA) to fix tailing if I am using an LC-MS system? A: No, this is highly discouraged. While TEA effectively masks silanols and improves peak shape[6], it causes severe ion suppression in mass spectrometry and will persistently contaminate the MS source. For LC-MS analysis of basic isoquinolines, you must rely on low-pH volatile buffers (e.g., 0.1% Formic Acid) combined with heavily end-capped or CSH columns[4].

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. PMC (NIH).
  • Ethyl Butylacetylaminopropionate (IR3535) - Technical Support Center. Benchchem.

Sources

Optimization

Reducing impurities during (7-Chloroisoquinolin-3-yl)methanol scale-up

Welcome to the Technical Support Center for the synthesis and scale-up of (7-Chloroisoquinolin-3-yl)methanol (CAS: 1079652-66-6). This compound is a critical intermediate in the development of various pharmaceuticals, in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of (7-Chloroisoquinolin-3-yl)methanol (CAS: 1079652-66-6). This compound is a critical intermediate in the development of various pharmaceuticals, including P2X3 receptor ligands and LRRK2 inhibitors[1].

The standard synthetic route involves the reduction of an ester precursor (e.g., methyl or ethyl 7-chloroisoquinoline-3-carboxylate) to the corresponding primary alcohol. While straightforward at the bench scale, transitioning to multi-kilogram batches often introduces severe impurity profiles and workup bottlenecks. This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-purity yields during scale-up.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant tetrahydroisoquinoline (over-reduction) impurities during the ester reduction?

The Mechanism: The isoquinoline ring is highly susceptible to nucleophilic attack at the C1 position due to the electron-withdrawing nature of the adjacent nitrogen. When using powerful, unselective reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ), the aluminum acts as a Lewis acid, coordinating to the isoquinoline nitrogen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) density at the C1=N bond, directing hydride attack to the ring rather than the ester[2]. This leads to 1,2-dihydroisoquinoline or fully reduced 1,2,3,4-tetrahydroisoquinoline impurities.

The Solution: Switch to a chemoselective reducing system, such as NaBH4​ with CaCl2​ . Causality: Mixing NaBH4​ and CaCl2​ in ethanol generates calcium borohydride ( Ca(BH4​)2​ ) in situ[3]. Calcium is a "harder" Lewis acid than aluminum and preferentially coordinates to the "hard" oxygen of the ester carbonyl rather than the "softer" nitrogen of the isoquinoline ring. This thermodynamically directs the hydride transfer exclusively to the ester, preserving the heteroaromatic core.

Q2: My impurity profile shows a loss of the chlorine atom (dehalogenation). How do I prevent this?

The Mechanism: Hydrodehalogenation of the 7-chloro moiety typically occurs via two pathways during scale-up:

  • Transition Metal Contamination: If you are attempting catalytic hydrogenation (e.g., H2​ with Pd/C ), the oxidative addition of palladium into the C-Cl bond is highly favored, leading to rapid dehalogenation.

  • Thermal Hydride Transfer: When using excess LiAlH4​ or DIBAL-H at elevated temperatures (>40 °C), the hydride can act as a nucleophile in a nucleophilic aromatic substitution ( SN​Ar ) or single-electron transfer (SET) pathway, displacing the chloride.

The Solution: Strictly avoid palladium or platinum catalysts for this specific reduction. If using hydride donors, strictly control the stoichiometry (max 2.5 equivalents of hydride) and maintain cryogenic to ambient temperatures (0 °C to 20 °C).

Q3: My LiAlH4​ or DIBAL-H workup results in an unbreakable emulsion. How do I remove the metal salts without losing my product?

The Mechanism: Hydride reductions generate insoluble polymeric aluminum alkoxide complexes during aqueous quenching. If quenched improperly, these form gelatinous aluminum hydroxide ( Al(OH)3​ ) precipitates that trap the target alcohol and prevent phase separation.

The Solution: Implement the Fieser Workup [4]. This precise stoichiometric quench forces the aluminum salts to precipitate as a granular, easily filterable white solid (sodium aluminate). Protocol for x grams of LiAlH4​ :

  • Cool to 0 °C and dilute with THF/Ether.

  • Add x mL of H2​O dropwise.

  • Add x mL of 15% aqueous NaOH .

  • Add 3x mL of H2​O .

  • Warm to room temperature, stir for 15 minutes, add anhydrous MgSO4​ , and filter through Celite.

Part 2: Quantitative Data & Reagent Comparison

To optimize your scale-up strategy, compare the performance of common reducing agents for the conversion of methyl 7-chloroisoquinoline-3-carboxylate to (7-Chloroisoquinolin-3-yl)methanol.

Reducing Agent SystemEster Reduction EfficiencyOver-Reduction Risk (C1=N)Dehalogenation RiskScalability & Workup Profile
LiAlH4​ (THF, 0 °C)>95% (Very Fast)High (Requires strict temp control)ModeratePoor (Requires Fieser workup; severe emulsion risk)
DIBAL-H (Toluene, -78 °C)~85% (Prone to aldehyde stalling)LowLowModerate (Cryogenic conditions are costly at scale)
NaBH4​ / CaCl2​ (EtOH, 0 °C to RT)>90% Very Low Very Low Excellent (Simple acidic quench; no cryogenic cooling)

Part 3: Visualizations of Workflows and Pathways

ReactionPathway Ester Methyl 7-Chloroisoquinoline- 3-carboxylate Aldehyde Aldehyde Intermediate Ester->Aldehyde Hydride Transfer OverRed 1,2-Dihydroisoquinoline Impurity Ester->OverRed C1=N Bond Reduction (LiAlH4) Product (7-Chloroisoquinolin-3-yl)methanol (Target API Intermediate) Aldehyde->Product Hydride Transfer Dehalo Isoquinolin-3-ylmethanol (Dehalogenated Impurity) Product->Dehalo Hydrodehalogenation (High Temp)

Fig 1: Chemoselective reduction pathway vs. common impurity formation routes.

Workup Start Crude Reaction Mixture (Boron/Calcium Alkoxides) Quench Sat. NH4Cl Quench (pH 6-7) Start->Quench Cool to 0°C Phase Biphasic Separation (EtOAc / H2O) Quench->Phase Stir 30 min Aqueous Aqueous Layer (Borate/Calcium Salts) Phase->Aqueous Discard Organic Organic Layer (Target Alcohol) Phase->Organic Retain Cryst Crystallization (Heptane Anti-solvent) Organic->Cryst Concentration Pure Pure (7-Chloroisoquinolin- 3-yl)methanol Cryst->Pure Filtration

Fig 2: Optimized downstream workup workflow for the NaBH4/CaCl2 reduction.

Part 4: Standardized Experimental Protocol

Optimized Scale-Up Synthesis using NaBH4​ / CaCl2​ This self-validating protocol utilizes the in situ generation of calcium borohydride to maximize chemoselectivity and eliminate the need for hazardous LiAlH4​ [3].

Materials:

  • Methyl 7-chloroisoquinoline-3-carboxylate (1.0 equivalent)

  • Sodium borohydride ( NaBH4​ , 2.5 equivalents)

  • Calcium chloride anhydrous ( CaCl2​ , 1.25 equivalents)

  • Ethanol (Absolute, 10 volumes)

  • Ethyl Acetate (EtOAc, for extraction)

Step-by-Step Methodology:

  • Reactor Charging: Charge a dry, nitrogen-purged reactor with Methyl 7-chloroisoquinoline-3-carboxylate and 10 volumes of absolute ethanol. Stir to form a uniform suspension.

  • Lewis Acid Addition: Add anhydrous CaCl2​ (1.25 eq) to the reactor in one portion. Stir for 15 minutes at room temperature to allow dissolution and pre-coordination with the ester carbonyl.

  • Cryogenic Control: Chill the reactor jacket to 0 °C. Ensure the internal temperature drops below 5 °C.

  • Hydride Addition: Add NaBH4​ (2.5 eq) portion-wise over 1 hour. Self-Validation Check: Monitor the internal temperature; the reaction is exothermic. Do not allow the internal temperature to exceed 15 °C during addition to prevent dehalogenation.

  • Maturation: Remove the cooling jacket and allow the reaction to warm to 20 °C. Stir for 4–6 hours. Monitor via HPLC until the ester and intermediate aldehyde are <1.0% AUC.

  • Quenching: Cool the reactor back to 0 °C. Slowly charge saturated aqueous NH4​Cl (5 volumes) to quench unreacted hydride and solubilize calcium borate salts. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction & Isolation: Extract the aqueous mixture with EtOAc ( 2×5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Crystallization: Dissolve the crude residue in a minimum amount of warm EtOAc and slowly add heptane (anti-solvent) to precipitate pure (7-Chloroisoquinolin-3-yl)methanol as an off-white crystalline solid.

Part 5: References

  • Pyrrolopyrimidin-7-one derivatives and their use as pharmaceuticals (WO2008136756A1). Google Patents. Available at:

  • Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol . The Journal of Organic Chemistry (2005). Available at:[Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations . ACS Chemical Health & Safety (2024). Available at:[Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters . Molecules (2021). Semantic Scholar. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Application &amp; Comparison Guide: (7-Chloroisoquinolin-3-yl)methanol vs. Unsubstituted Isoquinolin-3-ylmethanol in Lead Optimization

Executive Summary Isoquinolin-3-ylmethanol (CAS 76884-34-9) and its halogenated derivative, (7-chloroisoquinolin-3-yl)methanol (CAS 1079652-66-6), are critical building blocks in the synthesis of advanced therapeutics, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinolin-3-ylmethanol (CAS 76884-34-9) and its halogenated derivative, (7-chloroisoquinolin-3-yl)methanol (CAS 1079652-66-6), are critical building blocks in the synthesis of advanced therapeutics, particularly type I and type II kinase inhibitors [1, 2]. While the unsubstituted scaffold offers an excellent starting point for library generation, the strategic incorporation of a chlorine atom at the C7 position profoundly alters the molecule's physicochemical profile, target residence time, and metabolic fate [3].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their structural differences and providing self-validating experimental workflows for evaluating their performance in drug discovery.

Physicochemical & Electronic Profiling: The SAR Logic

The C3-hydroxymethyl group serves as a versatile synthetic handle across both scaffolds. It can be oxidized to an aldehyde for reductive amination, converted to a carboxylic acid for amide coupling [4], or directly utilized as a hydrogen-bond donor/acceptor vector pointing toward the solvent-exposed channel of a kinase active site.

However, the unsubstituted benzenoid ring of the baseline isoquinoline core is highly susceptible to Phase I oxidative metabolism. By installing a chlorine atom at C7, medicinal chemists achieve a trifecta of lead optimization benefits:

  • Metabolic Shielding: The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, significantly reducing the rate of CYP450-mediated epoxidation and hydroxylation.

  • Hydrophobic Pocket Exploitation: In kinase targets such as CHK1 and RIP1, the C7 vector projects directly into deep hydrophobic pockets (e.g., the DFG-out allosteric site). The lipophilic bulk of the chlorine atom maximizes van der Waals interactions and can participate in orthogonal halogen bonding with backbone carbonyls [1, 2].

  • pKa Modulation: The inductive effect (-I) of the C7-chloro group lowers the pKa of the isoquinoline N2 nitrogen, optimizing its hydrogen-bond acceptor strength with the kinase hinge region, thereby improving selectivity profiles[3].

SAR cluster_0 Unsubstituted Scaffold cluster_1 7-Chloro Scaffold N1 Isoquinoline N2 (H-Bond Acceptor) Hinge Kinase Hinge N1->Hinge Binding C3_1 C3-Methanol (Solvent Vector) C7_1 C7-Hydrogen (Metabolically Labile) CYP CYP450 Oxidation C7_1->CYP Rapid Clearance N2 Isoquinoline N2 (Tuned pKa) N2->Hinge Enhanced Binding C3_2 C3-Methanol (Solvent Vector) C7_2 C7-Chlorine (Metabolic Block) Pocket Hydrophobic Pocket C7_2->Pocket Halogen Bond C7_2->CYP Blocked

Fig 1: SAR logic comparing the unsubstituted and 7-chloro isoquinoline scaffolds in kinase binding.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties and predicted behavior of the two building blocks when integrated into a lead compound.

PropertyIsoquinolin-3-ylmethanol(7-Chloroisoquinolin-3-yl)methanol
CAS Number 76884-34-91079652-66-6
Molecular Weight 159.19 g/mol 193.63 g/mol
C7 Substitution Hydrogen (-H)Chlorine (-Cl)
Predicted LogP (Lipophilicity) ~1.8~2.5
Aromatic Ring Electronics Electron-rich (Labile)Electron-deficient (Stable)
Kinase Binding Vector (C7) Minimal interactionHalogen bonding / Steric fill
In Vitro Half-Life (HLM) Short (< 15 min)Extended (> 45 min)

Experimental Workflows

To objectively validate the performance differences between these two scaffolds, the following self-validating protocols must be employed during the lead optimization phase.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

Causality: We run this assay to prove that the C7-chlorine effectively prevents rapid oxidation of the benzenoid ring, thereby extending the compound's half-life. Self-Validating Design: The assay includes a strict minus-NADPH control to differentiate enzymatic CYP450 clearance from chemical instability or non-specific protein binding. Verapamil is used as a high-clearance reference standard to validate microsomal activity.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of both isoquinoline derivatives in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation & Controls: Split the reaction into two parallel arms. To the "Test" arm, add NADPH (final concentration 1 mM) to initiate CYP450 activity. To the "Control" arm, add an equivalent volume of buffer (-NADPH).

  • Quenching: At defined timepoints (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (t1/2) and intrinsic clearance (CLint) based on the first-order decay of the LC-MS/MS peak area ratio.

Workflow S1 1. Prepare 1 µM Compound in PO4 Buffer (pH 7.4) S2 2. Add Human Liver Microsomes (0.5 mg/mL) S1->S2 S3 3. Split into +NADPH (Test) and -NADPH (Control) S2->S3 S4 4. Quench with Acetonitrile at 0, 15, 30, 45, 60 min S3->S4 S5 5. LC-MS/MS Analysis & Intrinsic Clearance (CLint) S4->S5

Fig 2: Self-validating workflow for the in vitro hepatic microsomal stability assay.

Protocol 2: Kinase Thermal Shift Assay (TSA)

Causality: To demonstrate that the C7-chloro substitution enhances target affinity via hydrophobic pocket interactions, we measure the thermodynamic stabilization of the target kinase domain (e.g., CHK1 or NEK4) upon ligand binding. Self-Validating Design: The assay includes a DMSO-only vehicle control to establish the baseline melting temperature (Tm) of the apo-protein, and a known reference inhibitor (e.g., Staurosporine) to validate the dynamic range of the thermal shift (ΔTm).

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing the purified recombinant kinase domain (2 µM final) and SYPRO Orange dye (5X final) in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Plating: Dispense 1 µL of the isoquinoline compounds (100 µM in DMSO) into a 96-well qPCR plate. Include wells with 1 µL of pure DMSO (baseline control) and 1 µL of Staurosporine (positive control).

  • Protein Addition: Add 19 µL of the protein/dye master mix to each well. Seal the plate and centrifuge briefly to remove bubbles.

  • Thermal Denaturation: Run the plate in a Real-Time PCR system. Gradually increase the temperature from 25°C to 95°C at a ramp rate of 0.05°C/second, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Extraction: Plot the first derivative of the fluorescence curve to identify the inflection point, representing the melting temperature (Tm). Calculate the shift (ΔTm = Tm_compound - Tm_DMSO). A higher ΔTm for the 7-chloro variant indicates superior thermodynamic stabilization of the folded kinase structure.

References

  • Title: Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors Source: MDPI - International Journal of Molecular Sciences URL: [Link]

  • Title: Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry Source: ACS Publications - Journal of Organic Chemistry URL: [Link]

Comparative

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating (7-Chloroisoquinolin-3-yl)methanol Against EGFR Standards

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the investigational compound (7-Chloroisoquinolin-3-yl)methanol as a hypothetical candidate. As no public dat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the investigational compound (7-Chloroisoquinolin-3-yl)methanol as a hypothetical candidate. As no public data currently exists for the specific kinase targets of this molecule, we will proceed with a rigorous, simulated benchmarking workflow against the well-characterized Epidermal Growth Factor Receptor (EGFR) kinase. This approach serves as a practical template for researchers aiming to profile new chemical entities against established therapeutic targets.

For this comparative analysis, we have selected two first-generation, FDA-approved EGFR inhibitors, Gefitinib and Erlotinib , as our benchmark standards. These drugs provide a robust baseline for assessing the potency and cellular efficacy of our investigational compound. The methodologies outlined herein are designed to be self-validating, incorporating essential controls and clear data interpretation pathways to ensure scientific integrity.

Section 1: Biochemical Efficacy – Direct Inhibition of EGFR Kinase Activity

The foundational step in characterizing any potential kinase inhibitor is to determine its direct enzymatic inhibitory activity in a purified, cell-free system. This in vitro approach isolates the compound's effect on the kinase target from the complexities of a cellular environment, providing a clean measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

The ADP-Glo™ Kinase Assay is selected for this purpose due to its high sensitivity and broad applicability across the kinome. It quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, which directly correlates with enzyme activity.[1] A lower luminescence signal indicates less ADP production and, therefore, more potent inhibition of the kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol details the procedure for determining the IC50 values of test compounds against recombinant human EGFR kinase.[2]

  • Compound Preparation : Serially dilute (7-Chloroisoquinolin-3-yl)methanol, Gefitinib, and Erlotinib in 100% DMSO to create a 10-point, 3-fold dilution series. This generates a range of concentrations to establish a dose-response curve.

  • Kinase Reaction Setup : In a 384-well plate, add 5 µL of a kinase reaction buffer containing the recombinant human EGFR enzyme and a suitable polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Compound Addition : Add 50 nL of the serially diluted compounds to their respective wells. Include controls for no-inhibitor (0% inhibition, DMSO only) and no-enzyme (100% inhibition).

  • Compound Binding : Gently mix the plate and incubate for 10 minutes at room temperature to allow the compounds to bind to the EGFR enzyme.

  • Initiation of Kinase Reaction : Start the phosphorylation reaction by adding 5 µL of a solution containing ATP at its Km concentration for EGFR. Incubate for 60 minutes at room temperature.

  • Signal Detection - Part 1 : Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Detection - Part 2 : Add 10 µL of Kinase Detection Reagent. This converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition : Measure the luminescence signal using a plate reader.

  • Data Analysis : Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo) cluster_analysis Data Analysis Compound_Prep 1. Prepare Serial Dilutions (Test & Standard Inhibitors) Add_Compound 4. Add Compounds (50 nL) Compound_Prep->Add_Compound Buffer_Prep 2. Prepare Kinase/Substrate Mix Dispense_Kinase 3. Dispense Kinase/Substrate into 384-well plate Buffer_Prep->Dispense_Kinase Initiate_Reaction 5. Add ATP (Initiate Reaction) Add_Compound->Initiate_Reaction Incubate_60 6. Incubate 60 min (Room Temp) Initiate_Reaction->Incubate_60 Add_ADP_Glo 7. Add ADP-Glo Reagent (Stop Reaction, Deplete ATP) Incubate_60->Add_ADP_Glo Incubate_40 8. Incubate 40 min Add_ADP_Glo->Incubate_40 Add_Detection 9. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_40->Add_Detection Incubate_30 10. Incubate 30 min Add_Detection->Incubate_30 Read_Plate 11. Measure Luminescence Incubate_30->Read_Plate Calc_Inhibition 12. Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve 13. Generate Dose-Response Curve & Calculate IC50 Calc_Inhibition->Plot_Curve EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation Inhibitor (7-Chloroisoquinolin-3-yl)methanol Inhibitor->EGFR Inhibits Autophosphorylation EGF EGF Ligand EGF->EGFR Binds

Simplified EGFR signaling pathway and point of inhibition.
Experimental Protocol: Western Blotting for Pathway Analysis
  • Cell Treatment : Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the investigational compound and standards at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 2-4 hours.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. 3. Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane. [3]6. Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for:

    • Phospho-EGFR (Tyr1068)

    • Total EGFR

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • A loading control (e.g., GAPDH)

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

  • Interpretation : A dose-dependent decrease in the phospho-EGFR and phospho-ERK signals, with no change in total EGFR, total ERK, or GAPDH levels, would confirm on-target activity.

Conclusion and Forward Outlook

This guide outlines a foundational, multi-tiered strategy for benchmarking a novel kinase inhibitor. Based on our hypothetical data, (7-Chloroisoquinolin-3-yl)methanol demonstrates modest biochemical activity against EGFR and encouraging cellular potency against a drug-resistant cell line, a profile that warrants further investigation. The proposed Western blot analysis would be the critical next step to confirm that its cellular activity is indeed mediated through the inhibition of the EGFR pathway.

This systematic approach, moving from direct enzymatic inhibition to cellular potency and finally to mechanistic validation, provides the robust, high-quality data necessary for making informed decisions in a drug discovery pipeline. It ensures that lead compounds are advanced based on a sound scientific understanding of their mechanism of action and potential efficacy.

References

  • National Center for Biotechnology Information. "In vitro NLK Kinase Assay." PubMed Central, National Institutes of Health.
  • Cell Signaling Technology. "Immunoprecipitation for Analysis by Western Blotting." CST, (2007).
  • Denic, V. & Yu, H. "In vitro kinase assay." Bio-protocol, (2022).
  • Unknown. "Protocol for Invitro Kinase Assay.
  • Cell Signaling Technology. "Western Blotting Protocol." CST, (2005).
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. "A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance." PLOS One, (2016).
  • BellBrook Labs. "How Does a Biochemical Kinase Assay Work?" BellBrook Labs, (2018).
  • Reaction Biology. "Spotlight: Cell-based kinase assay formats." Reaction Biology, (2022).
  • Zhang, J. et al. "Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery." Journal of Chemical Information and Modeling, (2024).
  • BenchChem. "A Comparative Benchmarking Guide to Kinase Inhibitors: Evaluating 2-Methylquinoline-6-Sulfonic Acid Against Established EGFR Inh." BenchChem, (2025).
  • Promega Corporation. "Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform." Promega, (Date not specified).
  • Hernández-de-Diego, R. et al. "Benchmarking substrate-based kinase activity inference using phosphoproteomic data." Bioinformatics, (2021).
  • Abcam. "Western blot for phosphorylated proteins." Abcam, (Date not specified).
  • Thermo Fisher Scientific. "Dissect Signaling Pathways with Multiplex Western Blots." Thermo Fisher Scientific US, (Date not specified).
  • Kaoud, T. S. et al. "Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site." MDPI, (2020).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (7-Chloroisoquinolin-3-yl)methanol

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (7-Chloroisoquinolin-3-yl)methanol. As a chlorinated heterocyclic organic compound, this substance requires management as ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (7-Chloroisoquinolin-3-yl)methanol. As a chlorinated heterocyclic organic compound, this substance requires management as hazardous waste to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Core Principles: Hazard Identification and Waste Classification

(7-Chloroisoquinolin-3-yl)methanol must be treated as hazardous waste . Its chemical structure is the primary determinant for this classification. The presence of the chlorine atom designates it as a halogenated organic compound , a specific and regulated category of chemical waste.[1][2] Furthermore, its isoquinoline core, a nitrogen-containing heterocycle, and its functional similarity to other toxic chemicals like methanol, inform the necessary handling precautions.[3][4][5]

The rationale for this stringent classification is based on the following potential hazards:

  • Toxicity: Isoquinoline and its derivatives can be harmful if swallowed and toxic in contact with skin.[6][7]

  • Environmental Persistence: Halogenated organic compounds can persist in the environment and require specialized disposal methods, such as high-temperature incineration, to ensure complete destruction.[1][8]

  • Regulatory Compliance: The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates strict protocols for the disposal of hazardous chemical wastes.[9][10] Improper disposal can lead to significant penalties and environmental damage.

Hazard Profile: (7-Chloroisoquinolin-3-yl)methanol
Waste Category Halogenated Organic Hazardous Waste
Primary Hazards Assumed Toxic (Oral, Dermal), Potential Skin/Eye Irritant, Environmental Hazard
Incompatibilities Strong oxidizing agents, Strong acids[4][11]
Disposal Method Must be handled by a licensed waste disposal company; Do not dispose down the drain or in regular trash[10][12][13]

Essential Safety: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure risks.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]

  • Body Protection: A standard laboratory coat.

  • Work Area: All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3]

Disposal Workflow: From Benchtop to Pickup

The following protocol outlines the mandatory, step-by-step procedure for disposing of (7-Chloroisoquinolin-3-yl)methanol waste. This workflow is designed to ensure safety and regulatory compliance at every stage.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal gen Waste Generation ((7-Chloroisoquinolin-3-yl)methanol) seg Segregate as HALOGENATED ORGANIC WASTE gen->seg Immediate Action container Select Compatible Container (Glass or HDPE) seg->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Name container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa closed Keep Container Securely Closed saa->closed ehs Contact EHS for Pickup Request closed->ehs pickup Licensed Waste Vendor Collects for Incineration ehs->pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Chloroisoquinolin-3-yl)methanol
Reactant of Route 2
(7-Chloroisoquinolin-3-yl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.